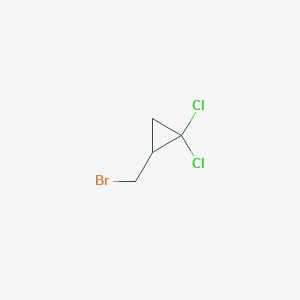

2-(Bromomethyl)-1,1-dichlorocyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

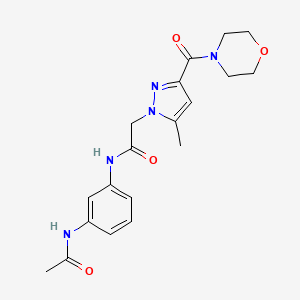

“2-(Bromomethyl)-1,1-dichlorocyclopropane” is likely a cyclopropane derivative, which means it contains a three-membered carbon ring. It has a bromomethyl group (-CH2Br) and two chlorine atoms attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its ring strain. The bromomethyl group and the dichloro group would contribute to the polarity of the molecule .Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various reactions due to the ring strain. They can participate in ring-opening reactions, substitution reactions, and others. The presence of the bromomethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its polarity might influence its solubility in different solvents. The presence of the bromine and chlorine atoms might make it relatively heavy compared to other organic compounds of similar size .科学的研究の応用

Alkylation Reagent

2-(Bromomethyl)-1,1-dichlorocyclopropane is used as an alkylation reagent. It reacts with nucleophiles to yield substitution products while maintaining the dichlorocyclopropane system intact (Steinbeck, 1979).

Hydrodehalogenation and Synthesis

This compound is involved in hydrodehalogenation to convert dibromo- and dichlorocyclopropanes into monohalo-cyclopropanes (Dulayymi et al., 1996). It is also used in the synthesis of substituted 1-bromo-1-chlorocyclopropanes from dibromomethane, phenyltrichloromethane trichloride, and alkenes (Balcerzak & Jończyk, 1991).

Catalysis and Organic Synthesis

In organic synthesis, it is used for catalysis, like in the palladium-catalyzed conversion of methylenecyclopropanes to cyclobutenes (Shi, Liu, & Tang, 2006). Another example includes its role in the alkylation of aromatic hydrocarbons (Kurbankulieva et al., 2013).

Vibrational Spectra Studies

It is also studied for its vibrational spectra, providing insights into molecular structures and behaviors (Wurrey et al., 1979).

Asymmetric Synthesis and Stereochemistry

This compound plays a role in asymmetric synthesis and the study of stereochemistry in electrochemical processes (Hazard, Jaouannet, & Tallec, 1982).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(bromomethyl)-1,1-dichlorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQSZUPYPHPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1,1-dichlorocyclopropane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Propan-2-yl)-2-azaspiro[3.6]decane](/img/structure/B2586270.png)

![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide](/img/structure/B2586274.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)

![[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone](/img/structure/B2586280.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)